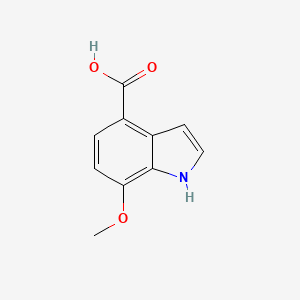

7-methoxy-1H-indole-4-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methoxy-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)6-4-5-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQMINPYUXCLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Methoxy 1h Indole 4 Carboxylic Acid and Analogues

Retrosynthetic Approaches to the 7-Methoxy-1H-indole-4-carboxylic Acid Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned based on established indole (B1671886) synthetic routes.

A primary disconnection strategy involves breaking the bonds forming the pyrrole (B145914) ring, which is common to many classical indole syntheses. This leads back to a substituted aniline (B41778) precursor. For instance, a disconnection according to the Fischer indole synthesis would lead to 2-methoxy-5-formylphenylhydrazine and a pyruvate (B1213749) derivative. Alternatively, a Madelung-type cyclization would suggest a disconnection to an N-(2-formyl-3-methoxyphenyl)amino acid derivative. Modern catalytic approaches might suggest a disconnection across the C4-C5 and N1-C7 bonds, leading to a suitably substituted iodoaniline and a ketone, which could be joined via a palladium-catalyzed annulation.

Another key disconnection focuses on the installation of the carboxylic acid group at the C4 position. This can be viewed as a late-stage functionalization of a pre-formed 7-methoxyindole (B1360046) core. This approach relies on regioselective C-H activation or electrophilic substitution at the C4 position, which is electronically activated by the C7-methoxy group. This leads back to 7-methoxyindole as a key intermediate.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | 1. C4-COOH bond (Regioselective Carboxylation)2. Pyrrole ring formation (e.g., Fischer, Bischler, Hemetsberger) | 1. 7-Methoxyindole2. Substituted anilines/hydrazines (e.g., 2-methoxyaniline derivatives, 2-methoxyphenylhydrazine derivatives) and carbonyl compounds/azides |

This dual approach, either constructing the indole ring with the C4-substituent already in place or adding it later, provides flexibility in designing a synthetic route.

Regioselective Functionalization Strategies for Indole-4-carboxylic Acids

Achieving regioselective functionalization of the indole nucleus is a central challenge in indole chemistry. For the synthesis of indole-4-carboxylic acids, direct C-H functionalization of a pre-existing indole core is an attractive and atom-economical strategy. The electronic properties of the indole ring, influenced by substituents, govern the position of electrophilic attack or metal-directed C-H activation.

In the case of 7-methoxyindole, the electron-donating methoxy (B1213986) group at the C7 position activates the benzene (B151609) ring. While the C3 position is generally the most nucleophilic site in an unsubstituted indole, the C7-methoxy group can direct functionalization to the C4 and C6 positions. Directing group strategies are often employed to achieve high regioselectivity at the C4 position. A removable directing group at the N1 position can sterically hinder the C7 position and electronically favor functionalization at C4.

Potential strategies for the C4-carboxylation of 7-methoxyindole include:

Directed Ortho-metalation: Using a directing group on the indole nitrogen (e.g., pivaloyl, carbamate), a strong base like n-butyllithium can selectively deprotonate the C7 position. Subsequent transmetalation and reaction with a carboxylating agent (like CO2) could potentially be steered to the C4 position, although C7 is often favored.

Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, or iridium catalysts can be used with a directing group to achieve C-H activation at a specific position. For C4 functionalization, a directing group that can form a stable six-membered metallacycle intermediate involving the C4-C-H bond would be ideal.

Friedel-Crafts Type Reactions: Under carefully controlled conditions, electrophilic carboxylation might be possible, although this method often suffers from a lack of regioselectivity, leading to mixtures of isomers.

The reactivity of the indole nucleus is sensitive to the reaction conditions, and achieving high selectivity for the C4 position often requires meticulous optimization of catalysts, directing groups, and solvents.

Exploitation of Classical Indole Synthesis Routes for Methoxy-Indoles

Several classical named reactions remain cornerstones for the synthesis of the indole core. chim.it These methods can be adapted to produce methoxy-substituted indoles, including precursors for this compound. chim.it

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. thermofisher.comwikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde. wikipedia.org To synthesize a 7-methoxyindole derivative, one would start with a (2-methoxyphenyl)hydrazine.

However, the Fischer synthesis of 7-methoxyindoles can be complicated by an "abnormal" reaction. nih.gov The cyclization of a 2-methoxyphenylhydrazone can sometimes lead to the formation of a 6-chloroindole (B17816) as a major byproduct, with the desired 7-methoxyindole being the minor product. nih.gov This occurs due to a competing cyclization pathway where the methoxy group is eliminated.

| Starting Materials | Catalyst/Conditions | Product(s) | Notes |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate (normal)Ethyl 6-chloroindole-2-carboxylate (abnormal) | The abnormal product often predominates. nih.gov |

| Phenylhydrazones with electron-withdrawing groups | Acid catalyst | Normal indole product | Electron-withdrawing groups on the phenyl ring can suppress the abnormal reaction. nih.gov |

To favor the formation of the desired 7-methoxyindole, modifications such as the use of specific acid catalysts or the introduction of other substituents on the phenylhydrazine (B124118) ring can be employed. nih.gov

The Bischler-Möhlau indole synthesis produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline in a sealed tube at high temperatures. wikipedia.orgchemeurope.com While historically plagued by harsh conditions and low yields, modern modifications have improved its utility. wikipedia.org

For the synthesis of a 7-methoxyindole derivative, 2-methoxyaniline would be used as the aniline component. The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then cyclizes under acidic conditions.

Reaction Scheme: α-Bromo-ketone + 2-Methoxyaniline → Intermediate α-(2-methoxyphenylamino)ketone → 7-Methoxy-2-substituted-indole

Milder methods have been developed, such as using lithium bromide as a catalyst or employing microwave irradiation, which can improve yields and reduce reaction times. chemeurope.com

The Hemetsberger indole synthesis is a valuable method for preparing indole-2-carboxylic esters. researchgate.net It involves the thermal decomposition of an α-azidocinnamate ester, which is typically prepared from an aromatic aldehyde and an α-azidoacetate. researchgate.net This method is particularly useful as it directly installs a carboxylic acid functionality (as an ester) at the C2 position.

To apply this to a 7-methoxyindole precursor, one would start with 2-methoxybenzaldehyde. The resulting ethyl 7-methoxyindole-2-carboxylate could then be a starting point for further functionalization. While this route directly yields an indole-2-carboxylate, strategic modifications or subsequent reaction steps would be necessary to introduce the carboxylic acid at the C4 position.

| Starting Aldehyde | Reagents | Intermediate Product | Final Product (after thermolysis) |

| 2-Methoxybenzaldehyde | Ethyl azidoacetate, base (e.g., NaOEt) | Ethyl 2-azido-3-(2-methoxyphenyl)acrylate | Ethyl 7-methoxyindole-2-carboxylate |

This method is known for its reliability, provided the starting aldehyde is available. researchgate.net

Modern Catalytic Approaches in Indole Carboxylic Acid Synthesis

Modern organic synthesis has seen a surge in the use of transition metal catalysis, particularly with palladium, for the construction of complex heterocyclic systems. researchgate.net These methods often offer milder reaction conditions, higher yields, and better functional group tolerance compared to classical methods.

Palladium-catalyzed reactions have been developed for the synthesis of the indole core itself and for the direct functionalization of C-H bonds to introduce carboxylic acid groups.

One powerful strategy is the palladium-catalyzed annulation of iodoanilines with ketones. acs.org For the synthesis of this compound, a potential route could involve the coupling of a suitably substituted iodoaniline with a ketone that bears a precursor to the carboxylic acid group.

A Buchwald-Hartwig amination approach, followed by an intramolecular cyclization, is another common strategy. A palladium catalyst can be used to couple an aryl halide with an amine, which can then be induced to form the indole ring.

Furthermore, palladium-catalyzed carbonylation reactions are a direct way to introduce a carboxylic acid or ester group. For instance, a 4-halo-7-methoxyindole could be subjected to a palladium-catalyzed carbonylation in the presence of carbon monoxide and an alcohol to yield the corresponding indole-4-carboxylate ester.

| Reaction Type | Catalyst System (Example) | Starting Materials | Product Type |

| Reductive N-Heteroannulation jst.go.jp | Palladium catalyst | 2-Nitrostyrene derivatives | Indole-4-carboxylates |

| Annulation acs.org | Pd(dba)2, P(o-tol)3, base | 2-Iodoaniline, Ketone | Substituted Indole |

| Buchwald Modification of Fischer Synthesis wikipedia.org | Pd(OAc)2/BINAP | Aryl bromide, Hydrazone | N-Aryl hydrazone (precursor to indole) |

These catalytic methods represent the forefront of indole synthesis, providing efficient and flexible routes to complex derivatives like this compound.

Palladium-Catalyzed Reductive N-Heteroannulation Methods

Palladium catalysis has become a powerful tool for the synthesis of indoles, offering high efficiency and functional group tolerance. Reductive N-heteroannulation, in particular, provides a direct route to the indole core from readily available starting materials. A prominent example is the synthesis of indole-4-carboxylates through the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. jst.go.jp This transformation typically involves the reduction of the nitro group and subsequent cyclization onto the adjacent vinyl group, facilitated by a palladium catalyst.

Another widely recognized palladium-catalyzed method is the Larock indole synthesis. This reaction constructs the indole ring via the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org The catalytic cycle is believed to involve the oxidative addition of the C-I bond to a Pd(0) species, followed by syn-insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen and reductive elimination regenerates the Pd(0) catalyst and yields the indole product. wikipedia.org While originally developed for ortho-haloanilines, variations of this reaction can be applied to synthesize a wide array of substituted indoles. wikipedia.orgnih.gov

The general mechanism for these annulations often proceeds through several key steps:

Oxidative Addition: The palladium(0) catalyst adds to an aryl halide or triflate.

Migratory Insertion: An alkyne or alkene component inserts into the aryl-palladium bond.

Cyclization: The nitrogen nucleophile attacks the newly formed vinyl- or alkyl-palladium intermediate.

Reductive Elimination: The C-N bond is formed, releasing the indole product and regenerating the palladium(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Indole Synthesis

| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

| o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Base | 2,3-Disubstituted Indole | Good to Excellent | wikipedia.org |

| 2-Nitrostyrene derivative | Pd Catalyst, Reductant | Indole derivative | Not specified | jst.go.jp |

| N-Tosyl-protected 2-iodoaniline, Allene | Pd(0), Chiral Ligand | 2,3-Dihydro-1H-indole | Moderate (30-64%) | nih.gov |

Copper-Catalyzed Domino Reactions for Related Scaffolds

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of heterocyclic compounds, including indoles and related scaffolds. acs.org Domino or cascade reactions, where multiple bond-forming events occur in a single pot under the same conditions, are particularly attractive for their atom and step economy.

One such approach involves the copper(II)-catalyzed domino coupling/cyclization of 2-alkynylanilines with boronic acids to assemble 1,2-disubstituted indoles. organic-chemistry.org This method demonstrates the versatility of copper in mediating complex transformations under aerobic conditions. Copper catalysis is also instrumental in the synthesis of oxindoles, a structurally related and biologically important class of compounds. nih.gov Furthermore, copper-catalyzed domino reactions have been developed for the synthesis of more complex fused indole systems, such as dihydropyrano[2.3-b]indol-4(9H)-ones, highlighting the broad applicability of this strategy. rsc.org The mechanism of these reactions often involves copper-mediated C-N or C-C bond formation, followed by an intramolecular cyclization event to construct the heterocyclic ring. organic-chemistry.orgnih.gov

Table 2: Copper-Catalyzed Synthesis of Indole-Related Scaffolds

| Reaction Type | Starting Materials | Catalyst | Product Scaffold | Reference |

| Domino Coupling/Cyclization | 2-Alkynylanilines, Boronic Acids | Cu(II) | 1,2-Disubstituted Indole | organic-chemistry.org |

| Domino Coupling | Substituted Anilines | Cu Catalyst | Oxindole | nih.gov |

| Cascade Oxidation/Cyclization | Substituted Indoles | Cu Catalyst | Dihydropyrano[2.3-b]indol-4(9H)-one | rsc.org |

| Cyclization | 2-Ethynylaniline derivatives | Cu(II) | Indole | organic-chemistry.org |

Transition-Metal-Free Synthetic Protocols

The development of transition-metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce cost and metal contamination in final products. Several metal-free protocols for indole synthesis have been successfully established. researchgate.net These methods often rely on strong bases, unique reagents, or electrochemical activation to facilitate the key bond-forming steps.

One strategy involves the use of a t-BuOK/DMF system to prepare N-substituted indole-3-carboxylates under transition-metal-free conditions. organic-chemistry.org This approach is particularly useful for producing halogenated indoles. Another method is the iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines, which can be selectively tuned to produce either indoline (B122111) or indole derivatives. organic-chemistry.org Radical-based pathways have also been explored, including the coupling of 2-halotoluenes and imines followed by C-N bond formation. organic-chemistry.org Furthermore, an effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant provides a range of substituted indoles through a proposed radical cation intermediate. acs.org These examples showcase the growing diversity of metal-free approaches to this important heterocycle. dergipark.org.trrsc.orgresearchgate.net

Table 3: Selected Transition-Metal-Free Indole Syntheses

| Method | Key Reagents/Conditions | Substrates | Product Type | Reference |

| Base-Mediated Condensation | t-BuOK, DMSO | N- or O-benzyl benzaldehydes | 2-Aryl Indole | organic-chemistry.org |

| C-H Amination | DDQ (oxidant) | N-Ts-2-alkenylanilines | Substituted Indole | acs.org |

| Electrochemical Amination | Iodine (mediator), Electrocatalysis | 2-Vinylanilines | Indole/Indoline | organic-chemistry.org |

| Smiles Rearrangement | Base | 2-(1H-indol-2-yl)phenol, Dihaloarenes | Indole-fused Dibenzo[b,f] acs.orgoxazepines | rsc.org |

Stereoselective and Enantioselective Synthetic Considerations for Indole Derivatives

While this compound itself is an achiral molecule, many of its analogues and more complex indole-containing natural products possess stereocenters that are crucial for their biological activity. Therefore, the development of stereoselective and enantioselective methods for the synthesis of indole derivatives is of paramount importance.

Enantioselective synthesis of indole scaffolds can be achieved through various catalytic strategies. For instance, palladium-catalyzed heteroannulation of allenes with 2-aminoiodobenzenes using novel chiral spiro-bisoxazoline ligands can generate enantioenriched 3-alkylideneindolines with excellent enantiomeric excess (94–98% ee). nih.gov Similarly, the use of chiral phosphoramidite (B1245037) ligands in the palladium-catalyzed heteroannulation of 1,3-dienes with 2-iodoanilines yields enantioenriched indolines. nih.gov

Beyond the synthesis of the core, stereoselectivity is critical in subsequent functionalizations or in total synthesis campaigns. For example, the synthesis of Aspidosperma alkaloids has utilized stereoselective intermolecular [4+2] cycloaddition reactions to establish key stereocenters in complex polycyclic indole systems. nih.gov Metal-free approaches can also exhibit high stereoselectivity. researchgate.net These methodologies underscore the importance of controlling stereochemistry in the synthesis of complex, biologically active molecules derived from the indole scaffold.

Structure Activity Relationship Sar Studies of 7 Methoxy 1h Indole 4 Carboxylic Acid Derivatives

Positional Effects of the Methoxy (B1213986) Group on Indole (B1671886) Ring Systems

The position of the methoxy group on the indole ring is a critical determinant of biological activity. nih.gov As an electron-donating group, the methoxy substituent enhances the electron density of the indole nucleus, increasing its reactivity and susceptibility to electrophilic attack. chim.it This electronic influence varies depending on the position of substitution.

Research has shown that the placement of the methoxy group can direct cyclization reactions and influence the final product distribution in synthetic pathways. For instance, in the Fischer indole synthesis of certain phenylhydrazones, a methoxy group at the para position of the benzene (B151609) ring directs cyclization toward the substituted ring, whereas an electron-withdrawing group favors cyclization on the unsubstituted ring. nih.gov

In the context of biological activity, the location of the methoxy group directly impacts binding affinity and efficacy. Studies on various indole derivatives have highlighted specific positions as being particularly favorable. For example, in a series of compounds evaluated for antiproliferative activity, derivatives with a methoxy group at the C7 position were found to be the most favorable for biological activity. This highlights the strategic importance of the C7 position in facilitating key interactions with the biological target.

| Compound Feature | Influence on Activity/Reactivity | Supporting Observation |

|---|---|---|

| Electron-Donating Nature | Enhances reactivity of the indole ring. chim.it | Increases susceptibility to electrophilic attack at positions C4, C5, C6, and C7. chim.it |

| Positional Isomerism (General) | Critically determines biological activity. nih.gov | Different positions lead to varying potencies in pharmacological assays. |

| Methoxy Group at C7 | Often favorable for biological activity. | Research on some derivative classes showed C7-methoxy compounds had the highest potency. |

| Methoxy Group at other positions (C4, C5, C6) | Can activate other positions on the ring. chim.it | Activation at C4 or C6 can enable reactions at the C7 position. chim.it |

Influence of the Carboxylic Acid Moiety on Molecular Interactions

The carboxylic acid moiety is a key functional group that profoundly influences the molecular interactions of indole derivatives with their biological targets. Its ability to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via both oxygen atoms) makes it a critical anchor for binding within protein active sites. researchgate.net

A primary role of the carboxylic acid group is its participation in chelation with metal ions. In studies of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the carboxyl group at the C2 position, along with the indole nucleus, was shown to chelate the two essential Mg²⁺ ions within the enzyme's active site. rsc.orgmdpi.com This metal-chelating interaction is fundamental to the inhibitory mechanism. Esterification of the carboxylic acid significantly impairs this chelation, leading to a marked decrease in activity, which underscores the necessity of the free acid. rsc.org

Furthermore, SAR investigations into dual inhibitors of the enzymes IDO1 and TDO revealed that the 2-carboxyl group on the indole scaffold plays a "critical role in the binding". sci-hub.se Attempts to improve drug-like properties by replacing the carboxyl group with other functionalities led to a complete loss of inhibition, demonstrating its indispensability for activity. sci-hub.se Crystal structure analysis of indole-2-carboxylic acid further confirms its interaction potential, revealing that molecules form planar ribbons held together by intermolecular O–H···O and N–H···O hydrogen bonds, where the carboxylic oxygen acts as a dual hydrogen bond acceptor. researchgate.net

| Compound Modification | C2-Substituent | Resulting Activity |

|---|---|---|

| Parent Compound | -COOH | Active |

| Replacement with Methyl | -CH₃ | Loss of inhibition |

| Removal of Group | -H | Loss of inhibition |

| Replacement with Hydroxymethyl | -CH₂OH | Loss of inhibition |

| Replacement with Cyano | -CN | Loss of inhibition |

Impact of Substitutions at the Indole Nitrogen (N1) Position on Research Efficacy

The nitrogen atom at the N1 position of the indole ring is a crucial site for molecular interactions and a common point of synthetic modification. The presence or absence of a substituent at this position can dramatically alter a compound's biological profile. An unsubstituted N-H group is often vital for activity, as it can act as a hydrogen bond donor, playing a decisive role in anchoring the ligand to its target protein.

In some classes of antiproliferative agents, N-substituted indole analogues showed significantly reduced potency compared to their N-unsubstituted counterparts. This suggests that the hydrogen on the indole nitrogen is essential for the observed biological activity. Similarly, for antioxidant activity, the N-H bond is key to the Hydrogen Atom Transfer (HAT) mechanism, a primary mode of radical scavenging for indoles. Substitution at N1 can prevent the formation of the necessary indolyl radical, thereby diminishing antioxidant capacity.

However, this is not a universal rule. In other contexts, N1-substitution is a viable strategy for enhancing potency and modifying pharmacokinetic properties. The addition of specific groups at the N1 position can allow the molecule to access new binding pockets or form different interactions with a target. For instance, various N-arylated and N-alkylated indoles have been synthesized and found to possess significant biological activities. researchgate.net The efficacy of N1 substitution is therefore highly dependent on the specific biological target and the nature of the substituent itself.

Investigations of Side Chain Modifications at C2 and C3 Positions

The C2 and C3 positions of the indole ring are the most common sites for synthetic modification due to the inherent reactivity of the pyrrolic portion of the scaffold. researchgate.net Introducing or modifying side chains at these positions is a cornerstone of SAR studies for indole derivatives.

While the C2 position is often occupied by the critical carboxylic acid group, the C3 position offers a versatile handle for introducing a wide array of substituents to probe interactions with the target protein. researchgate.net For example, in the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, it was discovered that the C3 position could be modified to enhance activity. mdpi.comnih.gov Introducing a long branch at the C3 position led to improved interactions with a hydrophobic cavity near the enzyme's active site, resulting in a marked increase in inhibitory effect. mdpi.comnih.gov

| Compound | C3-Side Chain Modification | IC₅₀ (µM) |

|---|---|---|

| Parent (unsubstituted at C3) | -H | >50 |

| Derivative 17a | -CH₂-O-Bn(4-CF₃) | 0.41 |

| Derivative 20a | -CH₂-O-Bn(2-F) | 0.13 |

| Derivative 20b | -CH₂-O-Bn(3-F) | 0.15 |

Conformational Analysis and Molecular Dynamics in Relation to Activity

The biological activity of a molecule is not solely determined by its 2D structure but is intrinsically linked to its three-dimensional shape (conformation) and dynamic behavior. researchgate.net Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand how the structure of 7-methoxy-1H-indole-4-carboxylic acid derivatives relates to their function.

Conformational analysis, often performed using quantum chemical methods, helps identify the most stable, low-energy conformations of a molecule. researchgate.net For indole carboxylic acids, this includes determining the preferred orientation of the carboxylic acid group relative to the indole ring. X-ray crystallography has provided experimental validation, showing how these molecules arrange themselves in a solid state, often forming specific patterns like herringbone arrangements through networks of hydrogen bonds. researchgate.net

Molecular dynamics simulations take this a step further by modeling the movement of the molecule and its interactions with its biological target (e.g., an enzyme) over time. sci-hub.se These simulations can be used to optimize the docked pose of a ligand in a binding pocket, assessing the stability of key interactions, such as the hydrogen bonds and metal chelation formed by the carboxylic acid group. sci-hub.seresearchgate.net For instance, MD was used to refine the binding mode of indole-2-carboxylic acid derivatives in the active sites of IDO1 and TDO, providing a more accurate picture of the binding hypothesis. sci-hub.se Similarly, related structures like (S)-indoline-2-carboxylic acid have been shown to have a remarkable tendency to adopt a specific cis amide conformation in polar solvents, a property that can be exploited in the design of peptidomimetics with defined secondary structures. nih.gov

Mechanistic Investigations of Biological Activities in Vitro Focus of 7 Methoxy 1h Indole 4 Carboxylic Acid Analogues

In Vitro Studies of Receptor Antagonism for Indole (B1671886) Carboxylic Acids

Research into the specific receptor antagonism profile of 7-methoxy-1H-indole-4-carboxylic acid and its close analogues is not extensively available in the current scientific literature. The following subsections address the specified receptor targets, noting the absence of direct research on the target compound.

The cysteinyl leukotrienes (Cys-LTs), including LTC4, LTD4, and LTE4, are potent inflammatory mediators involved in conditions such as asthma and allergic rhinitis. Their effects are mediated through receptors like the CysLT1 receptor. While antagonists for the CysLT1 receptor, such as montelukast (B128269) and zafirlukast, have been developed and are used clinically, there is no specific in vitro research available from the conducted searches that investigates the CysLT1 receptor antagonism of this compound or its direct analogues. The chemical structures of existing CysLT1 antagonists are generally more complex than simple indole carboxylic acids.

The CysLT2 receptor is another receptor for cysteinyl leukotrienes, with a distinct tissue distribution and pharmacological profile compared to the CysLT1 receptor. The agonist potency order for the CysLT2 receptor is LTC4 = LTD4 > LTE4. The development of selective antagonists for the CysLT2 receptor has been a focus of research to better understand its physiological and pathological roles. However, based on the available search results, there is no published in vitro data on the differential selectivity of this compound or its analogues against CysLT1 versus CysLT2 receptors.

Cell-Based Assays for Anti-Proliferative Research with Indole Derivatives

Various indole derivatives have been investigated for their potential as anti-cancer agents. These studies often involve cell-based assays to evaluate their cytotoxic effects and to elucidate the mechanisms of action, such as the induction of apoptosis.

Studies on substituted indole carboxylic acid derivatives have demonstrated their cytotoxic potential against several human cancer cell lines. For instance, a series of substituted benzyl-1H-indole-2-carbohydrazide derivatives, including those derived from 5-methoxy-1H-indole-2-carboxylic acid, were tested for their anti-proliferative activity against MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines. nih.gov Several of these compounds exhibited moderate to high cytotoxicity, with some showing IC50 values superior to the reference drug staurosporine. nih.gov

Similarly, novel 5-hydroxyindole-3-carboxylic acid esters have been synthesized and evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. Many of these derivatives showed significant cytotoxicity against MCF-7 cells with minimal effects on normal human dermal fibroblast cells, indicating a degree of selectivity. One ester derivative containing a 4-methoxy group was identified as being particularly potent.

Table 1: Cytotoxicity of Selected Indole Carboxylic Acid Analogues

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| 5-methoxy-1H-indole-2-carbohydrazide derivatives | MCF-7, A549, HCT-116 | Moderate to high cytotoxicity | nih.gov |

The anti-proliferative effects of many indole compounds are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this apoptosis induction can be multifaceted.

General studies on indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have shown that they can induce apoptosis by modulating various signaling pathways. bohrium.com These mechanisms include the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax. bohrium.com This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are key executioners of apoptosis. bohrium.com

In the context of indole carboxylic acid derivatives, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. globethesis.com The lead compound was found to cause cell cycle arrest at the G2/M phase and trigger apoptosis in T47D breast cancer cells. globethesis.com The likely primary mechanism of action for these compounds was determined to be the inhibition of tubulin polymerization. globethesis.com

Furthermore, research on indole-2-carboxylic acids has demonstrated their ability to induce the hallmarks of apoptosis in MCL-1-dependent cancer cells, involving the release of cytochrome c and the activation of caspases. nih.gov

Research into Antimicrobial and Antifungal Mechanisms

Indole derivatives have also been explored for their potential antimicrobial and antifungal properties. The mechanisms of action in this context are varied and depend on the specific structure of the indole derivative and the target microorganism.

In the realm of antifungal research, various indole derivatives have shown activity against Candida albicans, a common fungal pathogen. bohrium.com Some 3-substituted indole compounds have been found to inhibit the yeast-to-hypha transition, a key virulence factor for C. albicans. bohrium.com They have also been shown to disrupt biofilm formation, another important aspect of Candida pathogenicity. bohrium.comglobethesis.com Further mechanistic studies have indicated that these compounds can damage mitochondrial function, leading to a decrease in intracellular ATP content. bohrium.com

The antifungal mechanism of some indole derivatives can also involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. globethesis.com Additionally, some bis(indolyl)methane derivatives have demonstrated synergistic antifungal effects when combined with existing antifungal drugs like fluconazole, particularly against resistant strains. globethesis.com

With regard to antibacterial activity, the mechanisms are less clearly defined for simple indole carboxylic acids. However, the broader class of indole derivatives has been shown to possess antibacterial properties. For instance, some indole-based compounds have been investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA). dntb.gov.ua The precise mechanisms often involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial DNA replication.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5-methoxy-1H-indole-2-carboxylic acid |

| 5-hydroxyindole-3-carboxylic acid |

| Indole-3-carbinol (I3C) |

| 3,3'-diindolylmethane (DIM) |

| Indole-2-carboxylic acid |

| Montelukast |

| Zafirlukast |

| Staurosporine |

Inhibition of Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

Analogues of this compound have demonstrated notable antifungal properties. A structural isomer, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has been evaluated for its efficacy against common fungal pathogens. nih.gov Studies have shown its potential in inhibiting the growth of both Candida albicans, a prevalent yeast that can cause opportunistic infections, and Aspergillus niger, a common mold associated with aspergillosis. nih.gov The antifungal activity of such indole derivatives underscores their potential as lead compounds for the development of new antimycotic agents. nih.gov

Table 1: Antifungal Activity of a this compound Analogue

| Compound | Fungal Pathogen | Activity |

|---|---|---|

| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | Antifungal |

| 6-methoxy-1H-indole-2-carboxylic acid | Aspergillus niger | Antifungal |

Antibacterial Activity against Specific Strains (e.g., Bacillus cereus, Listeria monocytogenes)

The antibacterial potential of indole carboxylic acid derivatives has also been a subject of investigation. Toyoncin, another indole carboxylic acid derivative, has exhibited antibacterial action against significant foodborne pathogens, including Bacillus cereus and Listeria monocytogenes. nih.gov B. cereus is a toxin-producing bacterium known to cause food poisoning, while L. monocytogenes is the causative agent of listeriosis, a serious infection with a high mortality rate. The ability of indole carboxylic acid analogues to inhibit these bacteria suggests a promising avenue for the development of novel antibacterial agents. nih.gov

Table 2: Antibacterial Spectrum of an Indole Carboxylic Acid Derivative

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Toyoncin | Bacillus cereus | Antibacterial |

| Toyoncin | Listeria monocytogenes | Antibacterial |

Exploration of Membrane Damage Mechanisms

The antimicrobial effects of carboxylic acids, including indole derivatives, are often attributed to their ability to disrupt microbial cell membranes. nih.gov It is suggested that these compounds can compromise the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death. nih.govresearchgate.net For instance, toyoncin is reported to cause cell membrane damage. nih.gov Furthermore, certain spermine (B22157) derivatives of indole-3-carboxylic acid have been shown to disrupt the outer membranes of bacteria. researchgate.net The lipophilic nature of the indole ring allows these molecules to intercalate into the lipid bilayer of the cell membrane, disrupting its structure and function. This mechanism of action is a key area of interest in the development of new antimicrobial drugs that can overcome existing resistance mechanisms. mdpi.com

Other Investigational Biological Activities Linked to Indole Carboxylic Acids

The biological activities of indole carboxylic acids are not limited to their antimicrobial properties. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.

Enzyme Inhibition: Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are involved in tryptophan metabolism and are considered potential targets for cancer immunotherapy. nih.gov

Antiviral Activity: The indole scaffold has been utilized in the design of antiviral agents. For example, some indole-2-carboxylic acid derivatives have been investigated as novel inhibitors of the HIV-1 integrase enzyme, which is crucial for viral replication.

Metabolic Disease Modulation: Novel aryl indole-2-carboxylic acids have been synthesized and evaluated as partial agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov PPARγ is a key regulator of glucose and lipid metabolism, making its modulators potential therapeutic agents for type 2 diabetes. nih.gov

These diverse biological activities underscore the therapeutic potential of the indole carboxylic acid framework and provide a strong rationale for the continued investigation of compounds like this compound and its analogues.

Applications in Chemical Biology and Drug Discovery Research

Utilization as Chemical Probes for Biological Pathways

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. The indole (B1671886) scaffold, known for its intrinsic fluorescence, serves as a basis for designing such probes. mdpi.com While specific studies detailing the use of 7-methoxy-1H-indole-4-carboxylic acid as a probe are not prevalent, its structural features suggest potential applications.

Indole derivatives are frequently developed as fluorescent probes for sensing and bioimaging. mdpi.com The fluorescence properties of the indole ring are sensitive to the local environment, making them suitable for reporting on binding events or changes in cellular conditions like pH. The donor-π-acceptor (D-π-A) architecture is a common design strategy for these probes, and the methoxy (B1213986) and carboxylic acid groups on the this compound scaffold can serve as donor and acceptor moieties, respectively, to modulate the photophysical properties.

Furthermore, indole-based compounds have been employed as site-selective probes to study drug interactions with proteins like human serum albumin (HSA). For instance, various indole carboxylic acids have been evaluated as stable alternatives to L-tryptophan for probing Sudlow site II on HSA in high-throughput screening applications. unl.edu The specific substitution pattern of this compound could be leveraged to design probes with tailored affinity and selectivity for specific protein binding pockets, aiding in the characterization of drug-protein interactions.

Design and Development of Lead Compounds Based on the Indole Scaffold

The indole scaffold is a prolific source of lead compounds in drug discovery, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.goveurekaselect.com The design of novel drugs often involves modifying the core indole structure to optimize potency, selectivity, and pharmacokinetic properties.

The carboxylic acid group, as present in this compound, is a crucial functional group in many drugs, often playing a key role in binding to target proteins through hydrogen bonds and electrostatic interactions. nih.gov However, the carboxylic acid moiety can also present challenges related to metabolic stability and cell permeability. nih.govresearchgate.net Medicinal chemists often address these issues by replacing the carboxylic acid with bioisosteres—functional groups with similar physical or chemical properties that can improve the drug-like characteristics of the molecule. nih.govdrughunter.com

The structure-activity relationships (SAR) of indole derivatives are highly dependent on the substitution pattern. For example, in the development of ligands for benzodiazepine (B76468) receptors, the presence of a hydrogen on the indole nitrogen was found to be crucial for activity, while substituents at the 5-position and on a side-chain phenyl ring had interdependent effects on binding affinity. mdpi.com Similarly, the 7-methoxy group of this compound can influence molecular conformation, lipophilicity, and metabolic stability, and can engage in specific hydrogen bonds with a target receptor, thereby fine-tuning the biological activity of the resulting lead compound.

| Carboxylic Acid Bioisostere | Key Properties and Rationale for Use | Example Application |

|---|---|---|

| Tetrazole | Similar acidity and ability to act as a proton donor. Can improve metabolic stability. drughunter.com | Losartan (Angiotensin II receptor antagonist) drughunter.com |

| Sulfonamide | Weaker acid than carboxylic acid, can increase lipophilicity and membrane permeability. drughunter.com | p-Aminosulfanilamide (antibacterial) drughunter.com |

| Hydroxamic Acid | Moderately acidic, strong metal-chelating properties. nih.gov | Vorinostat (Histone deacetylase inhibitor) |

| 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazoles, can improve oral bioavailability. drughunter.com | AT1 receptor antagonists drughunter.com |

Role of this compound in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

The indole core is an excellent starting point for FBDD. Indole-2-carboxylic acid, a close structural relative of this compound, has been successfully used as a fragment to develop potent and selective inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a key target in cancer therapy. nih.govgenscript.com Researchers used an NMR-based screen to identify indole fragments that bind to Mcl-1 and then used structure-based design to elaborate these fragments into highly potent inhibitors. genscript.comresearchgate.net

This compound possesses ideal characteristics for a fragment:

Low Molecular Weight: It fits within the typical "rule of three" for fragments.

Functional Groups for Binding: It contains hydrogen bond donors (N-H) and acceptors (C=O, OCH₃), and an aromatic system for hydrophobic interactions.

Vectors for Growth: The carboxylic acid and other positions on the indole ring provide clear chemical handles for synthetic elaboration to grow the fragment into a more potent lead compound. nih.gov

By deconstructing known inhibitors or screening fragment libraries, a molecule like this compound can serve as a foundational piece for building novel inhibitors that occupy specific pockets within a target's binding site. nih.gov

High-Throughput Screening (HTS) Campaigns for Identification of Active Indole Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets. nih.govnih.gov Automation and miniaturization allow for millions of compounds to be screened to identify initial "hits." nih.gov Indole derivatives are frequently represented in these screening libraries due to their proven track record as a pharmacologically important scaffold. eurekaselect.comnih.gov

HTS campaigns have successfully identified indole-based compounds with a variety of biological activities. For example, HTS has been used to discover 3-substituted indole inhibitors of Francisella tularensis FabI, an enzyme involved in fatty acid biosynthesis and a target for new antibiotics. nih.gov The development of colorimetric assays for detecting indoles further facilitates their quantification in HTS formats, which is useful for screening enzyme activities. researchgate.net

While specific HTS campaigns centered on this compound are not widely published, its derivatives would be valuable components of any screening library. The outcomes of such campaigns typically yield a set of hit compounds that are then subjected to further validation and optimization.

| Indole Derivative Class | Screening Target | Therapeutic Area | Reference |

|---|---|---|---|

| 3-Substituted Indoles | Francisella tularensis FabI | Antibacterial | nih.gov |

| Tricyclic 2-Indole Carboxylic Acids | Mcl-1 Protein | Oncology | genscript.com |

| Indole-Chalcones | Microtubules | Oncology | eurekaselect.com |

| 1-Arylsulfonyl-5-N-hydroxyacrylamide Indoles | Histone Deacetylase (HDAC) | Oncology | nih.gov |

Integration of Indole Carboxylic Acid Derivatives in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for generating large, diverse libraries of related compounds for biological screening. The indole scaffold is particularly well-suited for this approach because it can be readily synthesized and modified at multiple positions (e.g., the N1, C2, C3, and benzene (B151609) ring positions). mdpi.comnih.gov

Indole carboxylic acids like this compound are valuable building blocks for these libraries. The carboxylic acid group provides a convenient attachment point for diversification. For example, it can be coupled with a diverse range of amines to create a library of amides, or with alcohols to form an ester library. These reactions are often robust and can be performed in a high-throughput manner. nih.gov

The synthesis of libraries of 2-acyl-3-amino-indoles and other novel indole derivatives has been described, demonstrating the feasibility of creating large collections of diverse indole-based molecules. nih.gov By incorporating this compound into a combinatorial synthesis workflow, researchers can rapidly generate thousands of unique analogs. Screening these libraries can accelerate the discovery of new hit compounds and provide a rich dataset for understanding structure-activity relationships, ultimately leading to the development of novel therapeutics. nih.govnih.gov

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable in modern drug discovery for predicting molecular interactions and guiding the design of more effective therapeutic agents. For 7-methoxy-1H-indole-4-carboxylic acid, these in silico techniques can accelerate the identification of biological targets and optimize its structure for enhanced activity.

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding the potential mechanism of action of compounds like this compound. The process involves generating various conformations of the ligand within the binding site of a target protein and using a scoring function to estimate the binding affinity for each conformation. A higher score typically indicates a more stable interaction and a higher likelihood of biological activity. These predictions can help prioritize which derivatives to synthesize and test, saving significant time and resources in the early stages of drug development.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of related compounds, QSAR models can pinpoint the specific physicochemical properties and structural features that are critical for their therapeutic effects. mdpi.com For instance, a QSAR study on a series of indole-sulfonylhydrazone hybrids identified key structural determinants for anticancer activity. mdpi.com A similar approach could be applied to derivatives of this compound to develop predictive models. These models would guide the rational design of new analogues with improved potency and selectivity by suggesting modifications to the indole (B1671886) scaffold, such as the addition or alteration of substituent groups. mdpi.com

Exploration of Novel Biologically Active Indole Derivatives

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry because it is a component of many natural products and synthetic drugs with a wide range of biological activities. ijpsr.commdpi.com The core structure of this compound serves as a valuable starting point for the synthesis of novel derivatives with potentially enhanced or entirely new therapeutic properties. Research has shown that molecules containing the indole nucleus exhibit diverse biological effects, including antitumor, anti-inflammatory, antimicrobial, and antiviral activities. ijpsr.comnih.govchula.ac.th

The exploration of new derivatives often involves modifying the indole core at various positions. For example, studies have focused on synthesizing new indole derivatives with condensed thiazolidine (B150603) and imidazolidine (B613845) rings, which have shown promise as DNA-binding agents and for their antitumor properties. nih.gov One such study found that an indole derivative, 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione, exhibited potent activity against a breast cancer cell line. nih.gov By systematically altering the substituents on the indole ring of this compound, researchers can create libraries of new compounds for screening against various diseases.

| Indole Derivative Class | Reported Biological Activity | Potential Mechanism | Reference |

|---|---|---|---|

| Indole-Thiazolidine Hybrids | Antitumor (Breast, Leukemia) | DNA Binding, Topoisomerase Inhibition | nih.gov |

| Indole-Sulfonylhydrazone Hybrids | Anticancer (Breast) | DNA Intercalation, Enzyme Inhibition | mdpi.com |

| Indole-Thiourea Hybrids | Antimicrobial (Gram-positive/negative) | Disruption of bacterial cell processes | chula.ac.th |

| General Indole Derivatives | Antiviral, Antifungal, Antidiabetic | Interaction with various enzymes and receptors | ijpsr.com |

Biosynthetic Pathway Elucidation for Natural Indole Carboxylic Acids

Many indole carboxylic acids are natural products found in plants, where they play roles in defense against pathogens. nih.gov Understanding the biosynthetic pathways of these compounds can provide valuable insights for biotechnological production and the enzymatic synthesis of novel derivatives. In the plant Arabidopsis thaliana, derivatives of indole-3-carboxylic acid are synthesized from the amino acid tryptophan. nih.govresearchgate.net

The pathway involves several key enzymatic steps. It begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.gov IAOx is then converted to indole-3-acetonitrile (B3204565) (IAN). researchgate.net Subsequent steps are catalyzed by other enzymes, such as CYP71B6, which converts IAN into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net Another key enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), is involved in the oxidation of ICHO to ICOOH. nih.govnih.gov While the specific pathway for this compound has not been detailed, studying analogous pathways in organisms that produce methoxylated indoles could reveal the enzymes responsible for the methoxy (B1213986) group addition and carboxylation at the C4 position.

| Enzyme/Precursor | Role in Indole Carboxylic Acid Biosynthesis | Reference |

|---|---|---|

| Tryptophan | Primary biogenetic precursor for indole alkaloids | youtube.com |

| CYP79B2/CYP79B3 | Catalyze the formation of indole-3-acetaldoxime (IAOx) from tryptophan | nih.gov |

| Indole-3-acetonitrile (IAN) | Key intermediate derived from IAOx | researchgate.net |

| CYP71B6 | Converts IAN into indole-3-carbaldehyde and indole-3-carboxylic acid | nih.gov |

| AAO1 (Aldehyde Oxidase) | Oxidizes indole-3-carbaldehyde to indole-3-carboxylic acid | nih.gov |

Green Chemistry Approaches to Indole Synthesis

Traditional methods for synthesizing indole derivatives can involve harsh reaction conditions, toxic solvents, and expensive catalysts. eurekaselect.com Green chemistry aims to develop more environmentally friendly and sustainable synthetic routes. researchgate.net These approaches are characterized by advantages such as higher yields, shorter reaction times, and the use of less hazardous materials. eurekaselect.comresearchgate.net

Several green methodologies have been successfully applied to the synthesis of the indole scaffold. tandfonline.com These include:

Microwave-assisted synthesis : Microwave irradiation can significantly accelerate chemical reactions, leading to rapid and efficient synthesis of indole derivatives. tandfonline.comtandfonline.com

Use of green solvents : Replacing toxic organic solvents with environmentally benign alternatives like water or ionic liquids reduces the environmental impact of the synthesis. eurekaselect.com

Solvent-free reactions : Performing reactions without any solvent is a highly efficient green approach that minimizes waste. nih.gov

Nanocatalysts and green catalysts : The use of highly efficient and recyclable catalysts, such as nanocatalysts, can improve reaction rates and reduce waste. eurekaselect.com

These green approaches are increasingly being adopted by researchers in both academia and industry to overcome the drawbacks of conventional synthetic methods. researchgate.nettandfonline.com Applying these principles to the synthesis of this compound and its derivatives can make their production more cost-effective and sustainable.

Emerging Roles in Interdisciplinary Research Fields (e.g., Chemical Genetics)

Chemical genetics is a research field that utilizes small molecules as probes to study and manipulate biological processes in a manner analogous to traditional genetic techniques. The diverse biological activities of indole derivatives make them ideal candidates for use in chemical genetics. ijpsr.comchula.ac.th A library of compounds based on the this compound scaffold could be synthesized and screened against cells or organisms to identify compounds that produce a specific phenotype (a measurable biological trait).

By identifying a molecule that perturbs a specific biological pathway, researchers can then work to identify its protein target. This "phenotype-first" approach can uncover novel functions for proteins and identify new potential drug targets that might be missed by conventional target-based drug discovery. Given the broad spectrum of activities associated with the indole core, from anticancer to antimicrobial effects, this compound and its derivatives represent a promising chemical space for the development of new tools for chemical genetics and the exploration of complex biological systems.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 7-methoxy-1H-indole-4-carboxylic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the indole ring, such as the methoxy (-OCH₃) and carboxylic acid (-COOH) groups. X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing . High-performance liquid chromatography (HPLC) with UV detection is advised for purity assessment, especially to detect trace impurities from synthetic intermediates.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved P95 filters) if airborne particulates are generated during weighing or synthesis. Conduct reactions in a fume hood to minimize inhalation risks. Store the compound in a cool, dry environment away from incompatible materials like strong oxidizers .

Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Solubility can be empirically tested in common solvents (e.g., DMSO, ethanol, water at varying pH) using UV-Vis spectroscopy for quantification. Document inconsistencies and validate results against structurally similar indole derivatives (e.g., 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer : Optimize cyclization reactions by screening catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures. For example, refluxing in acetic acid with sodium acetate (as in Scheme 1 of ) may enhance regioselectivity. Monitor intermediates via LC-MS to identify side products. Consider microwave-assisted synthesis to reduce reaction times .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Reconcile discrepancies by cross-validating NMR chemical shifts with density functional theory (DFT) calculations. If experimental ¹³C NMR peaks deviate from predictions, assess protonation states or solvent effects. For mass spectrometry (MS), compare fragmentation patterns with PubChem data for related indole-carboxylic acids .

Q. How can the enzyme inhibitory potential of this compound be systematically evaluated?

- Methodological Answer : Use fluorescence-based assays to measure binding affinity to target enzymes (e.g., kinases or hydrolases). Perform molecular docking studies to predict interactions with active sites, prioritizing residues near the carboxylic acid group. Validate findings with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What are the key considerations for designing derivatives to enhance biological activity while maintaining stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to modulate electron density at the carboxylic acid moiety. Protect the -COOH group as an ester during synthesis to prevent decarboxylation. Evaluate metabolic stability using liver microsome assays .

Data Gaps and Recommendations

-

Critical Data Needs :

-

Validation Practices :

- Cross-reference synthesis protocols with indazole derivatives (e.g., 4-chloro-1H-indazole-7-carboxylic acid) for shared mechanistic insights .

- Publish negative results (e.g., failed coupling reactions) to refine synthetic workflows.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。